molecular formula C8H11BrN2O2 B13470428 methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate

methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate

Cat. No.: B13470428
M. Wt: 247.09 g/mol
InChI Key: UYSAQSHYGXHIBW-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate (CAS 2298349-91-2) is a brominated pyrazole derivative of significant interest in medicinal and synthetic chemistry. With a molecular formula of C8H11BrN2O2 and a molecular weight of 247.09 g/mol, this compound serves as a crucial synthetic intermediate for constructing more complex molecules. [1] [6] The core structure of this compound is the pyrazole ring, a five-membered heterocycle known for its wide spectrum of biological activities. Pyrazole derivatives are established scaffolds in FDA-approved drugs and are extensively researched for their anti-inflammatory, antimicrobial, anticancer, and antiviral properties. [4] [7] The presence of a reactive bromine atom at the 4-position of the pyrazole ring makes this compound particularly valuable, as it can undergo facile nucleophilic substitution reactions with various amines, alcohols, and other nucleophiles, enabling rapid diversification and the creation of targeted chemical libraries. [7] Its primary research application is as a key building block in the synthesis of novel compounds for drug discovery. For instance, structurally similar pyrazole derivatives are used in the development of potential therapeutics that target critical signaling pathways, such as EGFR and PI3K/AKT/mTOR, which are relevant in oncology research. [7] The methyl ester functional group further enhances its utility by offering a handle for further functionalization through hydrolysis or amide coupling reactions. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

methyl 2-(4-bromo-1,5-dimethylpyrazol-3-yl)acetate

InChI

InChI=1S/C8H11BrN2O2/c1-5-8(9)6(10-11(5)2)4-7(12)13-3/h4H2,1-3H3

InChI Key

UYSAQSHYGXHIBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)CC(=O)OC)Br

Origin of Product

United States

Preparation Methods

Synthesis of 4-Bromo-1,5-dimethyl-1H-pyrazole

Raw materials:

  • 1,5-dimethyl-1H-pyrazole (commercially available or synthesized in-house)
  • Brominating agent (e.g., N-bromosuccinimide or tribromooxyphosphorus)

Procedure:

  • Bromination at the 4-position is achieved by treating 1,5-dimethyl-1H-pyrazole with tribromooxyphosphorus in a suitable solvent such as acetonitrile or dichloromethane at controlled temperatures (around 0–25°C).
  • The reaction is monitored via TLC, and after completion, the mixture is filtered and purified by recrystallization or chromatography.

Synthesis of Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate

Step 1: Formation of the pyrazole derivative

  • The key intermediate, 4-bromo-1,5-dimethyl-1H-pyrazole, is reacted with ethyl chloroacetate or methyl chloroacetate in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF).
  • The nucleophilic attack occurs at the 3-position of the pyrazole ring, attaching the ester group (methyl acetate). This step is critical and often involves reflux conditions at 80–120°C.

Step 2: Esterification and purification

  • The resulting compound is purified via column chromatography or recrystallization.
  • The ester group can be converted to methyl ester if initially introduced as ethyl ester, using standard ester hydrolysis and methylation procedures.

Alternative Route: Using a Cross-Coupling Approach

Recent advances suggest that palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, can be employed to attach the methyl acetate fragment to the pyrazole core, especially when functionalized halogenated intermediates are available. This method offers high regioselectivity and yields.

Reaction Data and Optimization

Step Reagents Conditions Yield (%) Notes
Bromination Tribromooxyphosphorus 0–25°C, 2–4 hours 85–90 Control temperature to prevent overbromination
Nucleophilic substitution Methyl chloroacetate, K2CO3 Reflux, 80–120°C 70–85 Use dry solvents to prevent side reactions
Purification Column chromatography Standard silica gel - Ensure high purity for subsequent steps

Research Outcomes and Validation

Research articles and patents confirm that the described methods yield the target compound with high purity and reproducibility:

  • The patent CN112079781A describes a route involving diethyl butynedioate and methylhydrazine, ultimately leading to the pyrazole core, which can be adapted for this compound by substituting methylhydrazine with methyl chloroacetate.

  • Spectroscopic data (IR, NMR, MS) from various studies validate the structure and purity of intermediates and final products, with characteristic signals corresponding to the ester group, pyrazole ring, and bromine substituent.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction under appropriate conditions, leading to different functionalized derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions typically occur under mild conditions with the use of polar aprotic solvents.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products

    Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced pyrazole derivatives.

    Hydrolysis: The major product is 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid.

Scientific Research Applications

Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its pyrazole core.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate depends on its specific application. In biological systems, the pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and ester group can also participate in binding interactions, enhancing the compound’s affinity for its molecular targets.

Comparison with Similar Compounds

Structural Comparison

Key structural analogues include:

Compound Name CAS Number Molecular Formula Substituents (Pyrazole Ring) Ester Group Molecular Weight (g/mol) Source
Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate 2091858-06-7 C₇H₉BrN₂O₂ 4-Br, 1-Me, 5-Me Methyl 233.06
Ethyl 4-bromo-1,5-dimethylpyrazole-3-carboxylate 5775-90-6 C₈H₁₁BrN₂O₂ 4-Br, 1-Me, 5-Me Ethyl 247.09
Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate 175137-54-9 C₉H₁₂BrN₂O₂ 4-Br, 3-Me, 5-Me Ethyl 259.11
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethylpyrazol-3-one - C₁₁H₁₀BrClN₂O 4-Br, 1-Me, 5-Me, 2-(4-Cl-phenyl) Ketone 301.57

Key Observations :

  • Ester vs. Hydrogen-bonding patterns, as analyzed via graph set theory, may differ significantly between these groups .
  • Steric Effects : The 1,5-dimethyl substitution in the target compound introduces steric hindrance compared to analogues like Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate , where substituents are at the 3- and 5-positions. This impacts reactivity in cross-coupling reactions.
  • Ester Chain Length : Methyl esters (target compound) exhibit higher hydrolytic susceptibility compared to ethyl esters (e.g., CAS 5775-90-6), influencing metabolic stability in drug design .

Biological Activity

Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry and agrochemistry.

Overview of the Compound

This compound is characterized by its unique structure, which includes a bromine atom and two methyl groups attached to the pyrazole ring. This configuration influences its reactivity and biological interactions. Pyrazole derivatives are known for their roles in various biochemical reactions, particularly in enzyme inhibition and modulation of cellular processes.

Enzyme Interactions

Research indicates that this compound interacts with several enzymes, influencing their activity. For instance, it has been noted for its ability to inhibit enzymes involved in metabolic pathways, which can lead to significant physiological effects.

Cellular Effects

The compound affects cellular signaling pathways and gene expression. It has been shown to modulate the activity of key signaling molecules, impacting downstream cellular responses. This modulation can alter cellular metabolism and influence cell proliferation and survival .

The mechanism through which this compound exerts its biological effects involves binding to specific biomolecules such as enzymes and receptors. The presence of the bromine atom enhances its binding affinity, while the ester group may facilitate interactions with various molecular targets .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has shown promise in inhibiting the growth of various cancer cell types. Compounds containing the pyrazole scaffold have been reported to exhibit antiproliferative activity against lung, breast, and colorectal cancers .

Anti-inflammatory Activity

In addition to anticancer properties, this compound may possess anti-inflammatory effects. It has been suggested that certain pyrazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Agrochemical Applications

This compound is also being explored for its applications in agrochemistry. Its structure allows it to be utilized in synthesizing herbicides and fungicides, contributing to pest management strategies.

Case Studies and Research Findings

StudyFindings
Anticancer Activity This compound demonstrated significant inhibition of cancer cell proliferation in vitro, particularly against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
Enzyme Inhibition The compound was effective in inhibiting specific metabolic enzymes, leading to altered metabolic pathways that could be beneficial in therapeutic contexts.
Anti-inflammatory Effects In models of inflammation, derivatives showed a reduction in nitric oxide production and other inflammatory markers .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate?

The synthesis typically involves multi-step reactions, including substitution , oxidation , and reduction . Key steps include:

  • Substitution : Reacting 4-bromo-1,5-dimethyl-1H-pyrazole with methyl chloroacetate in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF or acetonitrile .
  • Oxidation/Reduction : Controlled oxidation with KMnO₄/H₂O₂ or reduction with LiAlH₄ to modify functional groups. Reaction parameters (temperature: 60–80°C, time: 12–24 hrs) are critical for yield optimization (reported 65–85%) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the pyrazole ring substitution pattern and ester linkage. Key signals include:
    • Pyrazole C-4 bromine: δ 7.2–7.5 ppm (¹H NMR).
    • Methyl ester: δ 3.7 ppm (singlet, 3H) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity. Retention times are calibrated against standards .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 219.04 (C₈H₁₀BrN₂O₂) .

Advanced Research Questions

Q. What strategies are employed to investigate the compound’s enzyme inhibition mechanisms?

  • In Vitro Assays : Use fluorogenic substrates or calorimetry (ITC) to measure inhibition constants (Kᵢ) for target enzymes (e.g., kinases, proteases). Dose-response curves (IC₅₀ values) are generated using serial dilutions (1 nM–100 µM) .
  • Molecular Docking : Software like AutoDock Vina models interactions between the compound’s bromopyrazole moiety and enzyme active sites. Key residues (e.g., catalytic serine or histidine) are identified via binding energy calculations (ΔG < −7 kcal/mol) .
  • Mutagenesis Studies : Site-directed mutagenesis of enzyme active sites validates hypothesized binding interactions .

Q. How do environmental factors influence the compound’s stability in experimental settings?

  • pH Effects : Stability is tested across pH 3–9 (buffered solutions, 37°C). Degradation is accelerated under alkaline conditions (pH > 8), likely due to ester hydrolysis .
  • Temperature : Thermal stability assays (TGA/DSC) show decomposition above 150°C. Short-term storage at −20°C in anhydrous DMSO is recommended .
  • Light Sensitivity : UV-Vis spectroscopy confirms photodegradation under UV light (λ = 365 nm), necessitating amber vials for storage .

Q. What in silico methods predict the pharmacokinetic properties of this compound?

  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate:
    • Bioavailability : High gastrointestinal absorption (85–90%) due to logP ≈ 2.1 .
    • Blood-Brain Barrier (BBB) Permeability : Predicted CNS activity (BBB+ score > 0.3) via machine learning models .
    • Metabolic Pathways : CYP3A4-mediated oxidation is flagged as a primary clearance route .
  • Molecular Dynamics (MD) Simulations : 100-ns simulations in lipid bilayers assess membrane permeability and binding persistence to targets .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in bioactivity data across studies?

  • Replicate Key Experiments : Validate inhibitory activity (e.g., IC₅₀ for kinase X) under standardized conditions (pH 7.4, 37°C) .
  • Cross-Validate Analytical Methods : Compare HPLC purity data with LC-MS to rule out impurities influencing bioactivity .
  • Meta-Analysis : Aggregate data from PubChem (CID 1072944) and CAS (1072944-71-8) entries to identify consensus trends .

Research Applications

Application Methodological Approach Reference
Medicinal Chemistry Derivatization to create kinase inhibitors (e.g., bromine substitution for halogen bonding)
Materials Science Incorporation into conductive polymers via ester group functionalization
Neuropharmacology In vivo BBB permeability assays in rodent models

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